molecular formula C18H16O6 B088338 1,2,5,6-Tetrahydroxy-4-(2-methylbut-3-EN-2-YL)xanthen-9-one CAS No. 13586-27-1

1,2,5,6-Tetrahydroxy-4-(2-methylbut-3-EN-2-YL)xanthen-9-one

Cat. No. B088338
CAS RN: 13586-27-1
M. Wt: 328.3 g/mol
InChI Key: ZBJZNRJIJCYESW-UHFFFAOYSA-N
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Description

1,2,5,6-Tetrahydroxy-4-(2-methylbut-3-EN-2-YL)xanthen-9-one is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as Rose Bengal, and it has been used in a variety of applications, including as a photosensitizer in cancer therapy, as a fluorescent tracer in biological research, and as a stain in microbiology.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Studies have explored the synthesis of compounds similar to 1,2,5,6-Tetrahydroxy-4-(2-methylbut-3-EN-2-YL)xanthen-9-one. For example, Gujral and Gupta (1979) reported the synthesis of related compounds like 1,3,5-trihydroxy-4-(3-methylbut-2-enyl)xanthen-9-one, which are probable biogenetic precursors of natural xanthones (Gujral & Gupta, 1979).

  • Structural Analysis : Several studies have focused on the crystallographic analysis and structural elucidation of xanthone derivatives. For instance, Boonnak et al. (2010) and Boonnak et al. (2012) detailed the structure of Vieillardiixanthone B1, a compound with a similar structure, providing insights into the molecular conformation and bonding (Boonnak et al., 2010); (Boonnak et al., 2012).

Biological and Chemical Properties

  • Cytotoxic Properties : Lee et al. (2005) identified a new isoprenylated tetrahydroxyxanthone with cytotoxic properties from Cudrania tricuspidata. This finding indicates potential applications in cancer research or therapy (Lee et al., 2005).

  • α-Glucosidase Inhibition : Seo et al. (2007) documented the potent α-glucosidase inhibition properties of xanthones isolated from Cudrania Tricuspidata, suggesting potential applications in managing diabetes or related metabolic disorders (Seo et al., 2007).

  • Corrosion Inhibition : Arrousse et al. (2021) explored the use of similar compounds in corrosion inhibition, indicating their potential utility in industrial applications (Arrousse et al., 2021).

  • Neuroprotective Properties : Nga et al. (2017) evaluated the neuroprotective properties of synthetic prenylated xanthone analogues against specific neurotoxins, highlighting their potential in neurodegenerative disease research (Nga et al., 2017).

properties

CAS RN

13586-27-1

Product Name

1,2,5,6-Tetrahydroxy-4-(2-methylbut-3-EN-2-YL)xanthen-9-one

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

1,2,5,6-tetrahydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one

InChI

InChI=1S/C18H16O6/c1-4-18(2,3)9-7-11(20)14(22)12-13(21)8-5-6-10(19)15(23)16(8)24-17(9)12/h4-7,19-20,22-23H,1H2,2-3H3

InChI Key

ZBJZNRJIJCYESW-UHFFFAOYSA-N

SMILES

CC(C)(C=C)C1=CC(=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)O

Canonical SMILES

CC(C)(C=C)C1=CC(=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,5,6-Tetrahydroxy-4-(2-methylbut-3-EN-2-YL)xanthen-9-one
Reactant of Route 2
1,2,5,6-Tetrahydroxy-4-(2-methylbut-3-EN-2-YL)xanthen-9-one
Reactant of Route 3
1,2,5,6-Tetrahydroxy-4-(2-methylbut-3-EN-2-YL)xanthen-9-one
Reactant of Route 4
1,2,5,6-Tetrahydroxy-4-(2-methylbut-3-EN-2-YL)xanthen-9-one
Reactant of Route 5
1,2,5,6-Tetrahydroxy-4-(2-methylbut-3-EN-2-YL)xanthen-9-one
Reactant of Route 6
1,2,5,6-Tetrahydroxy-4-(2-methylbut-3-EN-2-YL)xanthen-9-one

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